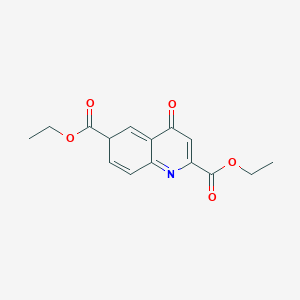
diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, making it a valuable scaffold in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C. This metal-free approach avoids contamination and waste generation, making it eco-friendly and cost-effective .
Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance yield and efficiency while maintaining the reaction conditions optimized in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to various biological effects. Specific pathways involved may include inhibition of topoisomerase enzymes or modulation of G-protein coupled receptors .
Comparación Con Compuestos Similares
Quinoline-2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrano[3,2-c]quinoline-4-carboxylates: These derivatives have a fused pyran ring, offering different biological activities and chemical properties.
Uniqueness: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C15H15NO5 |
|---|---|
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-9H,3-4H2,1-2H3 |
Clave InChI |
OUFTZJAKOWPOJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C=CC2=NC(=CC(=O)C2=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


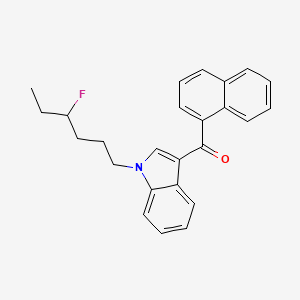
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)

![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
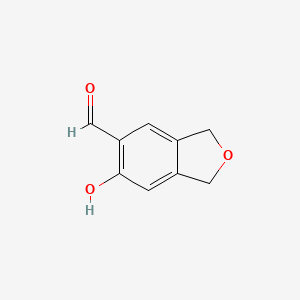
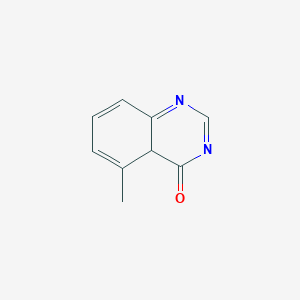

![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)
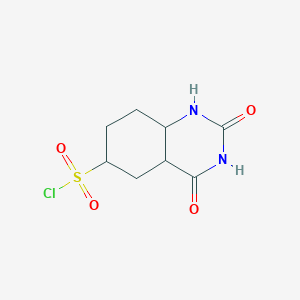
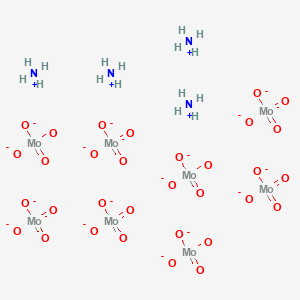
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)

![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)
